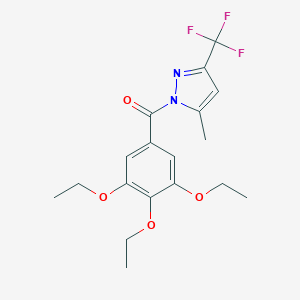![molecular formula C17H16ClN3O2 B213637 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B213637.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, studies have shown that it can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide can have various biochemical and physiological effects on the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide in lab experiments is its potential as a versatile tool in medicinal chemistry. Its ability to inhibit the activity of enzymes and receptors makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions that could be explored in the study of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide. One area of research could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research could be the investigation of its potential as a treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide involves the reaction of 4-chloro-1H-pyrazole-1-methanol with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with 2-furoyl chloride to yield the final product.
Scientific Research Applications
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease, with studies showing its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.
properties
Product Name |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide |
|---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-3-5-15(12(2)7-11)20-17(22)16-6-4-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22) |
InChI Key |
JVFJDPOIFJJDQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C |
solubility |
37.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)



![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)